Isoxazole-5-carbonitrile
Overview
Description
Isoxazole-5-carbonitrile is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
- Isoxazole-5-carbonitrile (CAS Number: 68776-59-0) belongs to the class of isoxazoles, which are five-membered N,O-containing heterocycles .
- Although the first isoxazoles were synthesized over a century ago, they continue to attract attention due to their synthetic availability, unique chemical properties, and diverse biological activities .
- Many isoxazoles exhibit various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects .
- The labile N–O bond in the isoxazole ring allows the formation of 1,3-bifunctional derivatives of carbonyl compounds through specific transformations, making isoxazoles synthetically valuable .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes, malononitrile, and 3-phenyl-5-isoxazolone in aqueous ethanol using L-proline as a catalyst . This one-pot multicomponent reaction is efficient and eco-friendly, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound typically employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-5-carboxylic acid, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Isoxazole-5-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoxazole-5-carbonitrile can be compared with other similar compounds such as:
Thiadiazole derivatives: These compounds also exhibit diverse biological activities but contain sulfur instead of oxygen in the ring structure.
Oxadiazole derivatives: Similar to isoxazole, these compounds have a five-membered ring with two nitrogen atoms and one oxygen atom.
Isothiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCJBNRMFLROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459320 | |
Record name | 5-cyanoisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-59-0 | |
Record name | 5-cyanoisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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